molecular formula C21H19ClN2O B4897383 Acridin-9-yl(4-ethoxyphenyl)amine, chloride

Acridin-9-yl(4-ethoxyphenyl)amine, chloride

Cat. No.: B4897383
M. Wt: 350.8 g/mol
InChI Key: OMULIADPFGXXQF-UHFFFAOYSA-N
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Description

MMV000304 is a compound identified as part of the Medicines for Malaria Venture (MMV) Malaria Box, which is a collection of 400 chemical entities with confirmed antimalarial activity. This compound has shown potential in inhibiting the growth of the malaria parasite Plasmodium falciparum by targeting the Coenzyme A synthesis pathway .

Preparation Methods

The synthetic routes and reaction conditions for MMV000304 are not explicitly detailed in the available literature. compounds in the MMV Malaria Box are typically synthesized using modern organic synthesis techniques, which may involve multi-step processes including condensation, cyclization, and functional group modifications. Industrial production methods for such compounds often involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

MMV000304 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV000304 has several scientific research applications:

Mechanism of Action

MMV000304 exerts its effects by inhibiting the Coenzyme A synthesis pathway in Plasmodium falciparum. This pathway is essential for the parasite’s survival and growth. By blocking this pathway, MMV000304 disrupts the production of Coenzyme A, leading to the death of the parasite. The molecular targets involved include enzymes in the Coenzyme A synthesis pathway .

Comparison with Similar Compounds

MMV000304 is unique in its ability to inhibit the Coenzyme A synthesis pathway in Plasmodium falciparum. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency and specificity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)acridin-9-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O.ClH/c1-2-24-16-13-11-15(12-14-16)22-21-17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21;/h3-14H,2H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMULIADPFGXXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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